N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide
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Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a nitrobenzamide moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. This is followed by oxidation and subsequent N-acylation to form the final product .
Industrial Production Methods
For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide. This method allows for a higher yield and purity of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethoxy)aniline: A related compound with similar structural features but different functional groups.
Difluoromethoxylated ketones: Compounds that share the difluoromethoxy group and are used as building blocks for various chemical syntheses.
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide stands out due to its combination of difluoromethoxy, methoxy, and nitrobenzamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C15H12F2N2O5 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H12F2N2O5/c1-23-13-8-10(5-6-12(13)24-15(16)17)18-14(20)9-3-2-4-11(7-9)19(21)22/h2-8,15H,1H3,(H,18,20) |
InChI Key |
NPUGIOWYNQLTQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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